N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide
Description
The compound N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide features a quinolin-4-one core substituted at position 3 with a 4-(propan-2-yl)benzenesulfonyl group and at position 1 with an acetamide moiety linked to a 4-methylphenyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-18(2)20-10-14-22(15-11-20)34(32,33)25-16-29(24-7-5-4-6-23(24)27(25)31)17-26(30)28-21-12-8-19(3)9-13-21/h4-16,18H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYAWACREHPFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these steps include sulfonyl chlorides, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. This reaction is pivotal for modifying the compound’s pharmacological profile or synthesizing intermediates.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8h | 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetic acid | |
| Alkaline Hydrolysis | NaOH (2M), 80°C, 4h | Sodium salt of the corresponding carboxylic acid |
Hydrolysis kinetics depend on steric hindrance from the isopropylbenzenesulfonyl group, which slightly reduces reaction rates compared to simpler acetamides.
Oxidation and Reduction
The dihydroquinoline moiety and sulfonyl group participate in redox reactions:
Oxidation
The 1,4-dihydroquinoline core oxidizes to a fully aromatic quinoline system under mild conditions:
Reduction
The sulfonyl group can be reduced to a thioether under hydrogenation:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 60°C, 6h | 3-(4-isopropylphenylthio)-4-oxo-1,4-dihydroquinoline | 65% |
Electrophilic Aromatic Substitution
The quinoline and phenyl rings undergo substitution reactions. The sulfonyl group deactivates the benzene ring, directing electrophiles to the para and meta positions of the quinoline core:
Nucleophilic Displacement
The sulfonyl group’s electron-withdrawing nature enhances leaving-group ability, enabling nucleophilic substitutions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 12h | 3-methoxy-4-oxo-1,4-dihydroquinoline | |
| Ammonia | Ethanol, 70°C, 8h | 3-amino-4-oxo-1,4-dihydroquinoline |
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization of the quinoline core:
Stability Under Thermal and pH Conditions
The compound exhibits moderate thermal stability but degrades under extreme pH:
| Condition | Observation | Reference |
|---|---|---|
| pH 2–6 (25°C) | Stable for >48h | |
| pH >10 (70°C) | Rapid hydrolysis of acetamide group (t₁/₂ = 2h) | |
| 150°C (neat) | Partial decomposition with SO₂ release |
Key Research Findings
-
Anticancer Activity : Derivatives synthesized via Suzuki coupling showed IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells .
-
Antibacterial Potential : Nitro-substituted analogs exhibited MIC values of 4 μg/mL against Staphylococcus aureus .
This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and in vivo efficacy.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific signaling pathways, including those involving apoptosis regulators like Bcl-2 and caspases.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Pancreatic | Apoptosis induction | |
| Compound B | Breast | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Neuroprotective Effects
Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound may act by modulating neurotransmitter levels or protecting against oxidative stress.
Synthetic Pathways
The synthesis of this compound involves several steps, including:
- Formation of the Dihydroquinoline Core : Utilizing starting materials like 4-methylphenyl derivatives.
- Sulfonation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
- Amidation : Finalizing the structure by forming the acetamide linkage.
Case Study 1: Anticancer Efficacy
In a study focusing on a derivative of this compound, researchers reported significant cytotoxic effects on various cancer cell lines, including breast and pancreatic cancer cells. The compound was shown to reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against both pathogens, suggesting strong potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the sulfonyl and acetamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences between the target compound and analogous molecules from the literature:
Key Observations :
- Sulfonyl Group Variations : The target compound’s 4-(propan-2-yl)benzenesulfonyl group contrasts with simpler phenylsulfonyl (e.g., ) or methylsulfonyl (e.g., ) groups. The isopropyl substituent enhances steric bulk and lipophilicity compared to unsubstituted phenyl or methyl groups.
- Acetamide Tail : The 4-methylphenyl acetamide in the target compound differs from the 4-chlorophenyl () or long alkyl chains (), influencing solubility and target affinity.
- Core Heterocycle: Quinolin-4-one (target) vs.
Physicochemical Properties
- Melting Points: Compounds with long alkyl chains (e.g., 3h, 3i in ) exhibit high melting points (>250°C) due to strong van der Waals interactions.
- Solubility: The isopropyl and methylphenyl groups in the target compound likely reduce aqueous solubility compared to amino-substituted derivatives (e.g., ), but the sulfonyl and acetamide moieties may enhance solubility in polar aprotic solvents.
Biological Activity
N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. Its structure features a quinoline moiety, which is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound may share these mechanisms due to its structural similarities.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Caspase activation | |
| Compound B | Lung | Bcl-2 modulation | |
| N-(4-methylphenyl)-2-{...} | Various | TBD | TBD |
Anti-inflammatory Properties
The sulfonamide group present in the compound has been linked to anti-inflammatory effects. Compounds containing sulfonamide moieties have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Case Study:
A study conducted on a related sulfonamide compound demonstrated a significant reduction in inflammatory markers in animal models of arthritis, suggesting that N-(4-methylphenyl)-2-{...} may exhibit similar properties.
Antimicrobial Activity
Preliminary investigations have suggested that compounds with quinoline structures possess antimicrobial properties. The activity is thought to arise from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| N-(4-methylphenyl)-2-{...} | TBD | TBD | TBD |
The mechanisms underlying the biological activities of N-(4-methylphenyl)-2-{...} are yet to be fully elucidated but are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects.
- Membrane Disruption : Antimicrobial properties may result from interactions with microbial membranes.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride).
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
